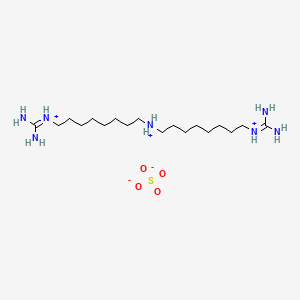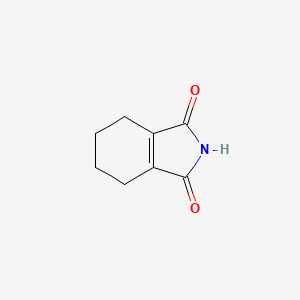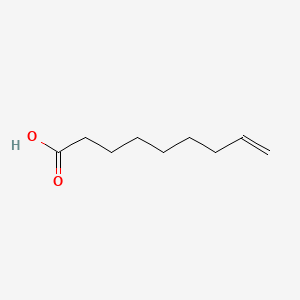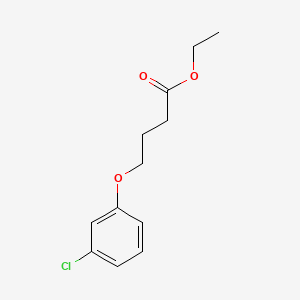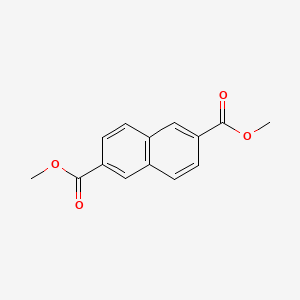
Dimethyl 2,6-naphthalenedicarboxylate
Descripción general
Descripción
Dimethyl 2,6-naphthalenedicarboxylate (NDC) is a derivative of naphthalene where two carboxylate groups are substituted at the 2 and 6 positions of the naphthalene ring. The molecular structure of NDC has been determined using a combination of X-ray powder diffraction and computational chemistry techniques, revealing that the ester groups are twisted out of the plane of the naphthalene ring .
Synthesis Analysis
The synthesis of NDC is not directly described in the provided papers. However, it can be inferred that NDC could be synthesized from 2,6-naphthalenedicarboxylic acid (NDA) through esterification. The catalytic oxidation of 2,6-dimethylnaphthalene (DMN) to NDA is a precursor step, which can be carried out using Co/Mn/Br catalysts in acetic acid solvent . The subsequent esterification of NDA would yield NDC.
Molecular Structure Analysis
The crystal structure of NDC has been solved, showing that it crystallizes in the monoclinic space group P2(1)/c. The ester group is twisted by approximately 20 degrees from the mean plane of the naphthalene ring, which is believed to correspond to an increase in conformational energy .
Chemical Reactions Analysis
NDC can participate in various chemical reactions, including complexation with cyclodextrins. Studies have shown that NDC forms inclusion complexes with α- and β-cyclodextrins in aqueous medium, with the stoichiometry and formation constants depending on the host cyclodextrin used . The complexation with cyclodextrins can affect the physical and chemical properties of NDC, such as its fluorescence characteristics .
Physical and Chemical Properties Analysis
The physical and chemical properties of NDC are influenced by its molecular structure and the interactions it can form. The twisted conformation of the ester groups affects the compound's conformational energy . The inclusion complexes of NDC with cyclodextrins have been studied using steady-state fluorescence and molecular mechanics, revealing information about the microenvironmental polarity and the thermodynamics of complex formation .
Aplicaciones Científicas De Investigación
Production as a Polymer Precursor
Dimethyl 2,6-naphthalenedicarboxylate (2,6-NDC) is significant in the production of polyethylene naphthalate (PEN), a homopolymer developed through the commercialization of 2,6-naphthalenedicarboxylic acid (2,6-NDA) and 2,6-NDC with ethylene glycol. PEN's polymer applications and its production economics compared to PET (polyethylene terephthalate) are notable. Engineering resins incorporating 2,6-NDA and 2,6-NDC are also discussed, highlighting its industrial relevance (Lillwitz, 2001).
Inclusion Complex Studies
Research on the inclusion complexes of 2,6-NDC with α- and β-cyclodextrins (CDs) in aqueous medium using fluorescence and molecular mechanics reveals insights into its stoichiometry, formation constants, and thermodynamic parameters. This study indicates 2,6-NDC's potential as a probe for estimating microenvironmental polarity, crucial in understanding molecular interactions (Cervero & Mendicuti, 2000).
Kinetics in Transesterification Processes
The transesterification kinetics of 2,6-NDC with 1,3-propanediol have been explored, providing valuable data for chemical synthesis processes. The study evaluated various catalysts, revealing a sequence of catalyst effectiveness and offering insights into the efficient production of related compounds (Stier, Gaehr, & Oppermann, 2001).
Catalytic Synthesis
Research on the catalytic synthesis of 2,6-NDC over silicotungstic acid defines optimal conditions for its production. This highlights the importance of catalysts in the efficient synthesis of 2,6-NDC, a crucial monomer in various industrial applications (Zhi, 2001).
Crystal Structure Analysis
The crystal structures of 2,6-NDC and related compounds have been analyzed using X-ray powder diffraction and computational chemistry, providing crucial information for material scientists and chemists in understanding the physical properties of these materials (Kaduk & Golab, 1999).
Time-Resolved Fluorescence Studies
Investigations into the time-resolved fluorescence behavior of 2,6-NDC in different solvents offer insights into its photophysical properties. This research is pivotal for applications in fields like photochemistry and material science (Spies & Gehrke, 1999).
Synthesis of Polyarylates
Studies on the synthesis of polyarylates containing 2,6-NDC explore different synthesis routes, such as alcoholysis and esterolysis, showcasing its versatility and adaptability in polymer chemistry (Han, Padías, & Hall, 1999).
Safety And Hazards
According to the safety data sheet, Dimethyl 2,6-naphthalenedicarboxylate is not classified as a hazardous substance or mixture according to Regulation (EC) No 1272/2008 . It is non-flammable . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this substance .
Direcciones Futuras
Dimethyl 2,6-naphthalenedicarboxylate is a precursor to polyethylene naphthalate (PEN), a high-performance polyester . The major hindrance to large-scale PEN market growth is the cost of the Dimethyl 2,6-naphthalenedicarboxylate monomer . Future research and development may focus on reducing the cost of producing this monomer.
Propiedades
IUPAC Name |
dimethyl naphthalene-2,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-17-13(15)11-5-3-10-8-12(14(16)18-2)6-4-9(10)7-11/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUVMLBYMPKZAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6029202 | |
| Record name | Dimethyl 2,6-naphthalenedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6029202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals | |
| Record name | 2,6-Naphthalenedicarboxylic acid, 2,6-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Dimethyl 2,6-naphthalenedicarboxylate | |
CAS RN |
840-65-3 | |
| Record name | 2,6-Dimethyl 2,6-naphthalenedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=840-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl-2,6-naphthalenedicarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000840653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl 2,6-naphthalenedicarboxylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59387 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Naphthalenedicarboxylic acid, 2,6-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyl 2,6-naphthalenedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6029202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl naphthalene-2,6-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.511 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYL-2,6-NAPHTHALENEDICARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4Q5T8RS0G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


